GNF2133 is classified as a small molecule inhibitor and is part of a series of compounds targeting the DYRK family of kinases. It falls under the category of experimental drugs with potential applications in treating metabolic disorders and neurodegenerative diseases due to its role in modulating cellular signaling pathways .
The synthesis of GNF2133 involves several key steps that utilize standard organic chemistry techniques. The process typically begins with the formation of the 6-azaindole core structure, followed by various modifications to enhance its potency and selectivity.
The molecular structure of GNF2133 features a 6-azaindole core, which is critical for its biological activity. The specific arrangement of atoms allows for optimal interaction with the DYRK1A enzyme.
GNF2133 primarily acts through competitive inhibition of DYRK1A by binding to its active site. This action prevents substrate phosphorylation, which is crucial for various cellular processes.
The compound's mechanism includes:
The mechanism by which GNF2133 exerts its effects involves:
Studies indicate that GNF2133 not only inhibits DYRK1A but also promotes the proliferation of rodent and human beta cells in vitro, suggesting potential applications in regenerative medicine .
GNF2133 has been investigated for various therapeutic applications:
Diabetes mellitus (DM) affects over 537 million adults globally, with projections suggesting a rise to 643 million by 2030 [6]. Both type 1 (T1DM) and type 2 diabetes (T2DM) involve significant loss of functional pancreatic β-cell mass—approximately 90% in T1DM and 50% in advanced T2DM [2] [6]. Current therapies (e.g., insulin replacement, GLP-1 receptor agonists) manage hyperglycemia but fail to restore endogenous β-cell mass. The inability of adult human β-cells to proliferate sufficiently under physiological conditions underscores the need for regenerative strategies [6] [8].
DYRK1A (Dual-specificity tyrosine phosphorylation-regulated kinase 1A), encoded in the Down Syndrome Critical Region of chromosome 21, is a serine/threonine kinase that governs β-cell proliferation and function. It phosphorylates key cell cycle regulators (e.g., p27KIP1), enforcing G0/G1 arrest and suppressing cyclins [1] [6] [9]. In vivo studies demonstrate that Dyrk1a-haploinsufficient mice exhibit reduced β-cell mass and impaired glucose tolerance, while DYRK1A overexpression expands β-cell mass through increased proliferation (2.16-fold) and cell size (34%) [1]. This positions DYRK1A as a master regulator of β-cell quiescence.
Pharmacological DYRK1A inhibition reverses β-cell quiescence by enabling nuclear translocation of NFAT transcription factors, which activate proliferative genes (e.g., CCND1, CCND2) [8] [10]. Compounds like harmine induce human β-cell proliferation in vitro (2–3% replication rate), but their clinical utility is limited by off-target effects on monoamine oxidases and central nervous system toxicity [6] [9]. Selective DYRK1A inhibitors offer a safer pathway to achieve therapeutic β-cell regeneration.
First-generation DYRK1A inhibitors (e.g., aminopyrazines like GNF4877) demonstrated human β-cell proliferation but co-inhibited GSK3β, raising concerns about oncogenic potential [8]. GSK3β inhibition activates Wnt/β-catenin signaling, which may promote tumorigenesis [5] [9]. Consequently, developing highly selective DYRK1A inhibitors that avoid GSK3β and other off-targets is critical for clinical translation. GNF2133 exemplifies this new generation of optimized inhibitors.
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: